molecular formula C7H16N4O2S B3048652 4-(Azetidin-3-yl)piperazine-1-sulfonamide CAS No. 178312-21-5

4-(Azetidin-3-yl)piperazine-1-sulfonamide

Cat. No.: B3048652
CAS No.: 178312-21-5
M. Wt: 220.3 g/mol
InChI Key: PBXGEUXBRVFCGT-UHFFFAOYSA-N
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Description

4-(Azetidin-3-yl)piperazine-1-sulfonamide is a chemical compound of interest in medicinal chemistry and drug discovery research. It features a sulfonamide functional group, a moiety widely recognized for its diverse biological activities and presence in many therapeutic agents . Sulfonamides are known to function as competitive inhibitors of enzymes like dihydropteroate synthase (DHPS) in bacterial folate synthesis . Beyond antibacterial applications, sulfonamide derivatives are investigated for a wide spectrum of activities, including antiviral, anticancer, and anti-inflammatory effects . The compound's structure also incorporates a piperazine ring linked to an azetidine group. The piperazine fragment is a privileged structure in FDA-approved drugs and agrochemicals, known for contributing favorable pharmacological properties . The azetidine scaffold, a four-membered nitrogen-containing ring, is valued in lead optimization for introducing molecular constraint, which can enhance potency and selectivity towards biological targets . Research into similar azetidine-containing compounds has demonstrated their potential as selective antagonists for muscarinic acetylcholine receptors, highlighting the scaffold's relevance in neuroscience . Furthermore, patent literature indicates that heteroaryl-substituted sulfonamide compounds are explored for their utility as therapeutic agents . This combination of features makes this compound a valuable building block for researchers developing novel bioactive molecules, studying enzyme inhibition, or exploring structure-activity relationships (SAR). This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(azetidin-3-yl)piperazine-1-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N4O2S/c8-14(12,13)11-3-1-10(2-4-11)7-5-9-6-7/h7,9H,1-6H2,(H2,8,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBXGEUXBRVFCGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2CNC2)S(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50611322
Record name 4-(Azetidin-3-yl)piperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178312-21-5
Record name 4-(Azetidin-3-yl)piperazine-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50611322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Azetidin 3 Yl Piperazine 1 Sulfonamide and Its Analogues

Approaches to Azetidine (B1206935) Ring Synthesis and Functionalization

The azetidine ring, a strained four-membered nitrogen-containing heterocycle, is a valuable structural motif in medicinal chemistry due to its ability to impart conformational rigidity and improve physicochemical properties. acs.org However, its inherent ring strain presents synthetic challenges. researchgate.net

Strategies for the Preparation of 3-Substituted Azetidines and Azetidin-3-amines

The synthesis of 3-substituted azetidines, particularly azetidin-3-amines, is a key step in the construction of the target molecule. A straightforward, one-step synthesis of azetidine-3-amines has been developed, starting from a commercially available and bench-stable material. This method demonstrates tolerance for various functional groups and proceeds in moderate-to-high yields with secondary amines and moderate-to-low yields with primary amines. nih.govacs.org

Classical approaches to the synthesis of the azetidine ring include the ring expansion of aziridines, [2+2] cycloaddition reactions between imines and alkenes, and the intramolecular cyclization of alkylamines. acs.org However, these methods can sometimes be limited by the number of steps or functional group compatibility. acs.org A more direct approach involves the modification of pre-existing azetidine rings. acs.org

Recent advancements have focused on developing modular synthetic routes. For instance, a four-component strain-release-driven synthesis of functionalized azetidines has been reported, which allows for the sequential addition of three different electrophilic partners to a highly strained azabicyclo[1.1.0]butyl-lithium species, providing a diverse library of substituted azetidines. nih.gov Another efficient method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines to construct the azetidine ring. nih.gov

Furthermore, aza-Michael addition reactions have been employed for the synthesis of 3-substituted azetidines. The reaction of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, which are prepared from (N-Boc)azetidin-3-one via a Horner-Wadsworth-Emmons reaction, yields functionalized 3-substituted 3-(acetoxymethyl)azetidines. mdpi.comktu.edu

Starting Material Reagents and Conditions Product Key Features Reference
1-Benzhydryl-3-methanesulfonyloxyazetidineAmine, MeCN, 80 °C1-Benzhydrylazetidin-3-amine derivativesSingle-step, good functional group tolerance acs.orgacs.org
Azabicyclo[1.1.0]butyl-lithiumSequential addition of three electrophilesHighly functionalized azetidinesModular, diversity-oriented synthesis nih.gov
cis-3,4-Epoxy aminesLa(OTf)3, (CH2Cl)2, reflux3-HydroxyazetidinesRegioselective intramolecular aminolysis nih.gov
(N-Boc)azetidin-3-oneHorner-Wadsworth-Emmons followed by aza-Michael addition3-Substituted 3-(acetoxymethyl)azetidinesEfficient for introducing heterocyclic substituents mdpi.comktu.edu

Methods for Incorporating the Azetidine Moiety into Complex Molecular Structures

Once the functionalized azetidine is synthesized, it needs to be incorporated into the larger molecular framework. This is often achieved through nucleophilic substitution reactions where the azetidin-3-amine (B9764) acts as a nucleophile. For instance, the displacement of a leaving group on a piperazine (B1678402) ring by the azetidin-3-amine can form the desired azetidinyl-piperazine linkage.

A common strategy involves the mesylation of an azetidin-3-ol, followed by displacement with a piperazine derivative. This approach has been utilized in the synthesis of various biologically active compounds. google.com The direct displacement of an azetidine electrophile with an amine nucleophile is another viable, though less frequently used, method. acs.org

Strategies for Piperazine Ring Functionalization

The piperazine ring serves as a versatile linker in medicinal chemistry, connecting the azetidine and sulfonamide moieties in the target compound. Its functionalization, particularly at the nitrogen atoms, is crucial for modulating the properties of the final molecule.

N-Substitution Patterns and Relevant Synthetic Routes

The synthesis of N-substituted piperazines can be achieved through several methods, including nucleophilic substitution on alkyl halides or sulfonates, reductive amination, and the reduction of carboxyamides. nih.gov For the synthesis of 4-(azetidin-3-yl)piperazine, a key intermediate is a mono-N-substituted piperazine, which can then be further functionalized.

The preparation of unsymmetrically disubstituted piperazines is also of significant interest. acs.org One nitrogen of the piperazine ring can be protected, allowing for selective functionalization of the other nitrogen, followed by deprotection and subsequent reaction. For instance, a Boc-protected piperazine can be reacted with a suitable electrophile, followed by deprotection and reaction with the azetidine moiety.

A one-pot, three-component synthetic route to highly substituted piperazines has been developed, involving the SN2-type ring-opening of N-activated aziridines by anilines, followed by a Pd-catalyzed annulation with propargyl carbonates. This method provides high yields and excellent stereoselectivity. acs.org

Substitution Pattern Synthetic Method Key Features Reference
N-ArylBuchwald-Hartwig coupling, Ullmann-Goldberg reaction, SNArAllows for the introduction of various aromatic and heteroaromatic groups. nih.gov
N-AlkylNucleophilic substitution, Reductive amination, Reduction of carboxyamidesVersatile methods for introducing a wide range of alkyl substituents. nih.gov
Unsymmetrically DisubstitutedUse of protecting groupsEnables sequential and controlled functionalization of the two nitrogen atoms. acs.org
Highly SubstitutedOne-pot three-component reactionEfficient and stereoselective synthesis of complex piperazine derivatives. acs.org

Role of Piperazine in Bridging Distinct Chemical Moieties

In the context of proteolysis targeting chimeras (PROTACs), the inclusion of a piperazine ring in the linker has been shown to improve rigidity and increase aqueous solubility upon protonation. rsc.orgresearchgate.net This highlights the ability of the piperazine moiety to modulate the physicochemical properties of a molecule. The pKa of the piperazine ring is influenced by its substituents, which can be fine-tuned to optimize its properties. rsc.org

Sulfonamide Formation and Derivatization

The sulfonamide group is a key functional group in many pharmaceuticals. The most common method for the synthesis of sulfonamides involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. ijarsct.co.in

In the synthesis of 4-(azetidin-3-yl)piperazine-1-sulfonamide, the sulfonamide is formed by reacting the 4-(azetidin-3-yl)piperazine intermediate with a suitable sulfonyl chloride. For the parent compound, this would be sulfamoyl chloride or a protected equivalent. For analogues, various substituted sulfonyl chlorides can be used to introduce different functionalities.

A series of novel 1-benzhydryl-piperazine sulfonamide derivatives have been synthesized by reacting 1-benzhydryl-piperazine with various substituted benzenesulfonyl chlorides. tandfonline.com Similarly, novel sulfonamide derivatives of trimetazidine (B612337) have been prepared by reacting trimetazidine with different sulfonyl chlorides. mdpi.com

The derivatization of the sulfonamide group itself can also be a valuable strategy for modifying the properties of a molecule. While sulfonamides are often considered as stable functional groups, methods for their late-stage functionalization are being developed. researchgate.net This can involve the activation of the sulfonamide N-H bond to allow for further reactions.

Reactants Conditions Product Reference
4-(Azetidin-3-yl)piperazine and Sulfonyl chlorideBase (e.g., triethylamine), Dichloromethane (B109758)This compound derivative hilarispublisher.comresearchgate.net
1-Benzhydryl-piperazine and Benzenesulfonyl chloride derivativesBase1-Benzhydryl-piperazine sulfonamide derivatives tandfonline.com
Trimetazidine and Sulfonyl chloride derivativesTriethylamine (B128534), DichloromethaneSulfonamide derivatives of trimetazidine mdpi.com
Primary or Secondary Amine and Sulfonyl chlorideOrganic or inorganic baseSulfonamide ijarsct.co.in

General Sulfonylation Procedures in Organic Synthesis

Sulfonylation is a cornerstone of organic synthesis, involving the formation of a sulfonamide linkage through the reaction of a sulfonyl derivative, typically a sulfonyl chloride, with a primary or secondary amine. This reaction is fundamental to the synthesis of a vast array of biologically active molecules. The general procedure involves the reaction of an amine with a sulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. Common bases include pyridine, triethylamine, or aqueous sodium carbonate. The choice of solvent is crucial and is often a non-protic solvent such as dichloromethane, tetrahydrofuran, or acetonitrile (B52724) to avoid side reactions with the sulfonyl chloride.

The reactivity of the amine is a key factor in sulfonylation. Primary amines are generally more reactive than secondary amines due to less steric hindrance. In the context of synthesizing piperazine sulfonamides, the secondary amine within the piperazine ring serves as the nucleophile. For substrates containing multiple amine groups, selective protection and deprotection strategies are often necessary to ensure sulfonylation occurs at the desired position.

Coupling of the Sulfonamide Group to Heterocyclic Systems

The introduction of a sulfonamide group onto a heterocyclic system like piperazine is a well-established transformation. The most common method involves the reaction of the heterocyclic amine with a sulfonyl chloride. For the synthesis of piperazine-1-sulfonamide (B1279506), piperazine is reacted with sulfamoyl chloride or a protected version thereof.

A typical laboratory-scale synthesis would involve dissolving piperazine in a suitable solvent, such as dichloromethane, and adding a base, like triethylamine. Subsequently, a solution of the sulfonylating agent, for instance, sulfamoyl chloride, is added dropwise at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction. After the reaction is complete, a standard aqueous workup is performed to remove the hydrochloride salt of the base and other water-soluble impurities. The final product is then purified, typically by column chromatography or recrystallization.

Convergent and Divergent Synthetic Pathways for this compound Analogues

The synthesis of complex molecules like this compound and its analogues can be approached through either convergent or divergent strategies, each offering distinct advantages.

In contrast, a divergent synthesis begins with a common intermediate that is then elaborated through various reaction pathways to generate a library of structurally related analogues. This strategy is particularly useful for structure-activity relationship (SAR) studies, as it allows for the systematic modification of different parts of the molecule to explore their impact on biological activity.

Stepwise Assembly Approaches for the Target Compound Scaffold

A plausible stepwise, or linear, synthetic approach to this compound would involve the sequential construction of the molecule. A key intermediate in this synthesis is tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate.

The synthesis could commence with the reaction of N-Boc-3-iodoazetidine with piperazine. The azetidine nitrogen is protected with a tert-butoxycarbonyl (Boc) group to prevent its participation in the nucleophilic substitution reaction. The reaction would typically be carried out in the presence of a base to scavenge the hydroiodic acid formed.

The next step would be the sulfonylation of the secondary amine of the piperazine ring in the tert-butyl 3-(piperazin-1-yl)azetidine-1-carboxylate intermediate. This can be achieved using sulfamoyl chloride in the presence of a base like triethylamine in an appropriate solvent.

Finally, the Boc protecting group on the azetidine nitrogen needs to be removed to yield the target compound, this compound. This is typically accomplished under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid in an organic solvent.

StepReactantsReagents/ConditionsProduct
1N-Boc-3-iodoazetidine, PiperazineBase (e.g., K₂CO₃), Solvent (e.g., CH₃CN)tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylate
2tert-Butyl 3-(piperazin-1-yl)azetidine-1-carboxylateSulfamoyl chloride, Base (e.g., Et₃N), Solvent (e.g., CH₂Cl₂)tert-Butyl 3-(4-sulfamoylpiperazin-1-yl)azetidine-1-carboxylate
3tert-Butyl 3-(4-sulfamoylpiperazin-1-yl)azetidine-1-carboxylateAcid (e.g., TFA or HCl), Solvent (e.g., CH₂Cl₂)This compound

Exploration of Novel Synthetic Methodologies for Enhanced Yields and Purity

Recent advancements in synthetic organic chemistry offer opportunities to improve the synthesis of this compound and its analogues, focusing on increasing yields, reducing reaction times, and simplifying purification processes.

One area of exploration is the use of flow chemistry. Performing the coupling and sulfonylation reactions in a continuous flow reactor can offer better control over reaction parameters such as temperature and mixing, often leading to higher yields and purity with reduced reaction times.

Another promising avenue is the development of one-pot or tandem reactions. A one-pot procedure that combines the coupling of the azetidine and piperazine moieties with the subsequent sulfonylation would significantly streamline the synthesis, reducing the number of workup and purification steps.

Furthermore, the use of novel catalytic systems for C-N bond formation could provide more efficient routes to the azetidinyl-piperazine core. For instance, palladium- or copper-catalyzed cross-coupling reactions could be explored as an alternative to traditional nucleophilic substitution for the initial coupling step.

Chemical Characterization Techniques for Synthesized Compounds

The structural elucidation and purity assessment of synthesized this compound and its analogues are accomplished through a combination of spectroscopic techniques.

Spectroscopic Analysis (Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for the structural analysis of organic molecules in solution.

¹H NMR: The proton NMR spectrum of this compound would exhibit characteristic signals for the protons of the azetidine and piperazine rings. The azetidine ring protons would likely appear as a complex multiplet, while the piperazine ring protons would show distinct signals for the protons adjacent to the two different nitrogen atoms. The sulfonamide protons (NH₂) would typically appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule. The chemical shifts of the carbon atoms in the azetidine ring would be indicative of the strained four-membered ring system. The piperazine carbons would also have characteristic chemical shifts, and the carbon atoms attached to the nitrogen atoms would be deshielded.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for:

N-H stretching of the sulfonamide and the azetidine amine.

S=O stretching of the sulfonamide group, typically appearing as two strong bands.

C-N stretching of the amines.

C-H stretching and bending of the aliphatic rings.

Functional GroupExpected IR Absorption Range (cm⁻¹)
N-H Stretch (amine)3300-3500
N-H Stretch (sulfonamide)3200-3400
C-H Stretch (aliphatic)2850-3000
S=O Stretch (sulfonamide)1300-1350 and 1140-1180
C-N Stretch1000-1250

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a molecule. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the cleavage of the bonds connecting the azetidine and piperazine rings, as well as the loss of the sulfonamide group.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry for verifying the empirical formula of a newly synthesized compound. This method determines the mass percentages of individual elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values based on the compound's proposed molecular formula. A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.

For nitrogen-containing heterocyclic compounds like this compound and its analogues, elemental analysis is crucial to confirm that the desired synthetic transformations have occurred and to ensure the absence of significant impurities. Research and patent literature detailing the synthesis of related piperazine structures frequently report elemental analysis data as a standard characterization step. nih.gov

Below are representative data tables illustrating the application of elemental analysis for compositional verification of various substituted piperazine analogues.

Table 1: Elemental Analysis Data for Piperazine Analogues

CompoundMolecular FormulaAnalysis%C%H%N
1,4-Diphenylpiperazine C₁₆H₁₈N₂Calculated80.637.6111.76
Found80.557.5811.80
1,4-Diphenethylpiperazine C₂₀H₂₆N₂Calculated81.598.909.51
Found81.478.859.55
1-Benzhydryl-4-benzylpiperazine C₂₄H₂₆N₂Calculated84.177.658.18
Found84.057.608.22
Data derived from crystallographic studies of N,N'-disubstituted piperazines. The close agreement between calculated and found percentages confirms the elemental composition of these analogues. researchgate.net

Table 2: Elemental Analysis of Functionalized Piperazine Derivatives

CompoundMolecular FormulaAnalysis%C%H%N
Prop-2-yn-1-yl 4-(benzyloxycarbonyl)piperazine-1-carboxylate C₁₆H₁₈N₂O₄Calculated63.576.009.27
Found63.686.059.15
1-(4-Nitrobenzoyl)piperazine C₁₁H₁₃N₃O₃Calculated56.175.5717.86
Found56.255.6117.79
This table showcases elemental analysis for piperazine structures containing additional functional groups, such as carbamates and nitrobenzoyl moieties, demonstrating the technique's utility across a range of derivatives. nih.govmdpi.com

The data presented in these tables exemplify how elemental analysis serves as a fundamental tool for verifying the successful synthesis and purity of this compound and its diverse analogues.

Computational and Theoretical Investigations of 4 Azetidin 3 Yl Piperazine 1 Sulfonamide and Its Analogues

Molecular Modeling and Docking Studies

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. For the 4-(Azetidin-3-yl)piperazine-1-sulfonamide chemical series, these studies are crucial for understanding how structural modifications influence interactions with specific enzymes or receptors.

Molecular docking is a key computational method used to predict the preferred orientation of a ligand when bound to a target protein. This prediction is vital for understanding the molecular basis of a compound's biological activity. Studies on analogous piperazine (B1678402) sulfonamide structures have successfully elucidated binding modes across a variety of important biological targets.

For instance, in the development of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, induced-fit docking studies of piperazine sulfonamide derivatives revealed key interactions within the enzyme's binding domain. researchgate.net These compounds were found to form critical hydrogen bonds with the backbones of amino acid residues such as R125, E205, E206, and Y662. researchgate.net Similarly, docking studies of piperazine sulfonamide analogues as α-amylase inhibitors were performed to understand their binding interactions, helping to explain the structure-activity relationships observed in vitro. researchgate.netnih.gov

In the context of Alzheimer's disease research, molecular modeling has been instrumental. For novel piperazine sulfonamide BACE1 inhibitors, the combination of X-ray crystallography and molecular modeling guided the iterative exploration of the enzyme's sub-pockets, leading to the design of potent analogues. nih.gov Likewise, docking experiments on N'-2-(4-benzylpiperazin-1-yl)acylhydrazone derivatives, which are structurally related, helped to clarify their interactions with the active sites of cholinesterase enzymes. nih.gov

The versatility of this scaffold is further demonstrated in its application as HIV-1 protease inhibitors. Structure-based design, heavily reliant on molecular modeling, led to the identification of novel bicyclic piperazine sulfonamide cores with significantly increased binding affinity and antiviral activity. nih.gov Computational studies on piperidine (B6355638)/piperazine-based compounds have also identified potent ligands for the sigma 1 receptor (S1R), with molecular dynamics simulations revealing the crucial amino acid residues involved in the interaction. nih.govnih.gov

The table below summarizes findings from docking studies on various analogues, highlighting the target and the key predicted interactions.

Biological TargetAnalogue ClassKey Predicted Interactions
Dipeptidyl Peptidase-IV (DPP-IV)1,4-bis(phenylsulfonyl) piperazinesH-bonding with R125, E205, E206, F357, K554, W629, Y631, Y662, R669 researchgate.net
α-AmylasePiperazine Sulfonamide analoguesUnderstanding of binding interactions to establish structure-activity relationships nih.gov
BACE1Piperazine sulfonamidesExploration of the non-prime side and S2' sub-pocket of the enzyme nih.gov
CholinesterasesN'-2-(4-Benzylpiperazin-1-yl)acylhydrazonesInteraction with the active site of the enzymes nih.gov
HIV-1 ProteaseBicyclic piperazine sulfonamidesBinding to aspartyl protease core nih.gov
Sigma 1 Receptor (S1R)Piperidine/piperazine-based compoundsInteraction with crucial amino acid residues identified via molecular dynamics nih.govnih.gov
Janus Kinase 3 (JAK3)Indole (B1671886) based diaza-sulfonamidesHydrogen bond interactions within the binding site nih.gov

The three-dimensional shape, or conformation, of a molecule is critical to its ability to bind to a biological target. Conformational analysis of the this compound scaffold and its analogues involves identifying the low-energy, biologically active conformations. The flexibility of the piperazine ring, which can adopt chair, boat, and twist-boat conformations, combined with the rotatable bonds connecting the azetidine (B1206935) and sulfonamide moieties, results in a complex conformational landscape.

Computational studies have shown that locking the molecule into a specific, "bioactive" conformation can lead to significant improvements in potency. For example, in the development of HIV-1 protease inhibitors, molecular modeling suggested that the phenyl group on a sulfonamide moiety and a methyl group on the piperazine ring created an unfavorable steric interaction in the binding conformation. nih.gov This insight led to the design of a bicyclic ring system that locked the molecule in a more optimal conformation for binding, resulting in a 60-fold increase in binding affinity. nih.gov

Similarly, in studies of piperidine/piperazine derivatives targeting the sigma 1 receptor, the orientation of different parts of the molecule, such as the piperidine nitrogen and hydrophobic groups, was found to be crucial for proper superimposition with known ligands in the binding site. nih.gov These analyses underscore the importance of understanding the conformational preferences of the scaffold to guide the design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) Methodologies

QSAR is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By quantifying structural features as numerical "descriptors," QSAR models can predict the activity of new compounds and highlight the key features driving potency.

For analogues of this compound, various QSAR models have been developed to predict a range of biological activities. These models are typically built using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) and are rigorously validated to ensure their predictive power. nih.govscispace.com

A QSAR study on piperidine sulfonamide hydroxamic acid analogues as matrix metalloproteinase (MMP) inhibitors utilized an MLR procedure to derive models with a strong correlation between structure and activity. jetir.org In another study on arylpiperazine derivatives with anti-proliferative activity against prostate cancer cell lines, a robust QSAR model was built with high statistical significance (R² = 0.8483, Q²cv = 0.7122), demonstrating its stability and predictive ability. nih.gov Similar 2D and 3D-QSAR studies have been conducted on piperazine derivatives to correlate their structures with antihistamine and antibradykinin effects. nih.gov

The quality and predictive power of a QSAR model are assessed by several statistical parameters, as shown in the table below, which summarizes models developed for related compound series.

Compound SeriesBiological ActivityStatistical MethodKey Validation Parameters
Piperidine sulphonamide aryl hydroxamic acidsMMP-2 InhibitionMultiple Linear Regression (MLR)Strong correlation between descriptors and activity jetir.org
Arylpiperazine derivativesAnti-proliferate activity (PC-3 cells)Genetic Function ApproximationR² = 0.8483, R²adj = 0.8078, Q²cv = 0.7122, R²test = 0.6682 nih.gov
Sulfonamide derivativesAntidiabetic activity (pKi)MLRR² = 0.9897, R²cv = 0.9896 medwinpublishers.com
Imidazoles and SulfonamidesAntidiabetic activityMLR and Partial Least Square (PLS)q² > 0.5, pred_r² > 0.6 scispace.com

A key outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. These descriptors are mathematical representations of molecular properties, falling into categories such as electronic, steric, hydrophobic, and topological.

In the QSAR model for anti-proliferative arylpiperazine derivatives, the most influential descriptors were identified as MATS7c, MATS3e, maxwHBa, and WPSA-3. nih.gov The positive or negative coefficients of these descriptors in the QSAR equation indicate whether an increase in their value leads to an increase or decrease in biological activity. For example, the positive coefficients for MATS7c (a descriptor related to atomic charges) and WPSA-3 (a surface area descriptor) suggested that increasing their values would enhance anti-proliferative activity. nih.gov

For piperidine sulfonamide MMP inhibitors, topological and indicator descriptors suggested that hydrophobic interactions play a dominant role in their activity. jetir.org In a study of sulfonamides as antidiabetic agents, descriptors such as SlogP (lipophilicity) and Mol. Wt (molecular weight) were found to be significant, providing essential guidance for the design of new compounds with improved activity. scispace.com

The following table lists some key molecular descriptors and their impact on the potency of related compound classes.

Descriptor TypeDescriptor ExampleInfluence on PotencyCompound Class
ElectronicMATS7c, MATS3eThe coefficients of these descriptors indicate that modulating atomic charges and electron distribution can increase or decrease activity. nih.govArylpiperazines (Anti-proliferative)
HydrophobicSlogPA significant descriptor, indicating the importance of lipophilicity for antidiabetic activity. scispace.comSulfonamides (Antidiabetic)
TopologicalIP1, BACThese descriptors, related to molecular connectivity and shape, were found to be proportional to inhibitory activity. jetir.orgPiperidine sulfonamides (MMP inhibitors)
Steric/SizeMol. WtMolecular weight was found to be a key property influencing antidiabetic activity. scispace.comSulfonamides (Antidiabetic)

In Silico Prediction of Pharmacokinetic Properties for Research Prioritization

Late-stage failure of drug candidates due to poor pharmacokinetic properties—Absorption, Distribution, Metabolism, and Excretion (ADME)—is a major challenge in drug discovery. In silico ADME predictions are now widely used at the beginning of the process to evaluate compounds and eliminate those with a low chance of success, saving time and resources. nih.govnih.gov

For analogues related to this compound, computational tools are used to predict a wide range of properties. These include physicochemical characteristics like molecular weight (MW), lipophilicity (LogP), and aqueous solubility (LogS), as well as drug-likeness properties such as the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA). nih.govresearchgate.net

Studies on 1-piperazine indole hybrids, for example, used in silico predictions to assess their physicochemical, pharmacokinetic, and safety properties early on. nih.govnih.gov These evaluations help researchers focus on lead compounds with desirable characteristics. nih.gov Computational ADME predictions for novel piperazine-dihydrofuran hybrids were performed using web servers to assess their potential as inhibitors, concluding that the lead compounds showed satisfactory drug-like characteristics. researchgate.net These predictions often involve assessing compliance with established guidelines like Lipinski's Rule of Five, which helps to evaluate a compound's potential for oral bioavailability. researchgate.netresearchgate.net

The table below provides an example of predicted ADME and physicochemical properties for a representative set of related piperazine derivatives, illustrating the data used to prioritize research candidates.

Compound ClassMW ( g/mol )LogPTPSA (Ų)H-Bond DonorsH-Bond AcceptorsDrug-Likeness
1-piperazine indole hybridsPredicted to be within acceptable ranges for drug candidates nih.govPredicted to be within acceptable ranges for drug candidates nih.govPredicted to be within acceptable ranges for drug candidates nih.govPredicted to be within acceptable ranges for drug candidates nih.govPredicted to be within acceptable ranges for drug candidates nih.govFavorable profiles observed nih.gov
Piperazine-dihydrofuran hybrids< 500< 5Calculated< 5< 10Satisfactory druglike characteristics researchgate.net
1,4-disubstituted piperazinesCalculatedCalculatedCalculatedCalculatedCalculatedFulfilled drug-like criteria jetir.org
1,3-diazetidin-2-one derivativesCalculatedCalculatedCalculatedCalculatedCalculatedFavorable physicochemical and drug-like predictions f1000research.com

Structure Activity Relationship Sar Studies of 4 Azetidin 3 Yl Piperazine 1 Sulfonamide Derivatives

Impact of Azetidine (B1206935) Ring Modifications on Biological Profile

The four-membered azetidine ring, while less common than its five- and six-membered counterparts, offers a unique conformational rigidity that can be advantageous for target binding. Modifications to this ring can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.

Substituent Effects on the Azetidine Nitrogen

The nitrogen atom of the azetidine ring presents a key handle for chemical modification. Altering the substitution on this nitrogen can influence the molecule's basicity, lipophilicity, and steric profile, all of which are critical determinants of biological activity.

For instance, introducing small alkyl groups, such as methyl or ethyl, on the azetidine nitrogen can enhance lipophilicity, potentially improving cell membrane permeability. However, larger, bulkier substituents may introduce steric hindrance, negatively impacting binding to the target protein. A hypothetical SAR study might reveal that a delicate balance is required, with optimal activity observed for small, non-polar substituents.

CompoundR Group on Azetidine-NBiological Activity (IC50, nM)
1a H100
1b Methyl50
1c Ethyl75
1d Isopropyl150
1e Benzyl200

This table presents hypothetical data for illustrative purposes.

Modifications at the Azetidine C-3 Position and Their Functional Consequences

Stereochemistry at the C-3 position is often a crucial factor. The (R) and (S) enantiomers can exhibit significantly different biological activities, highlighting the importance of a specific three-dimensional arrangement for optimal target engagement. Furthermore, the introduction of small polar groups, such as a hydroxyl or amino group, could introduce new hydrogen bonding interactions with the target, potentially enhancing potency.

CompoundC-3 SubstituentStereochemistryBiological Activity (IC50, nM)
2a H-100
2b Methyl(R)80
2c Methyl(S)150
2d Hydroxyl(R)60
2e Hydroxyl(S)120

This table presents hypothetical data for illustrative purposes.

Role of Piperazine (B1678402) Substituents in Modulating Bioactivity

The piperazine ring serves as a versatile linker, connecting the azetidine and sulfonamide moieties. Its conformational flexibility and the presence of two nitrogen atoms provide ample opportunities for modification to fine-tune the compound's properties.

N1 and N4 Functionalization Strategies and Their Influence on Potency

The two nitrogen atoms of the piperazine ring, designated N1 and N4, offer distinct points for functionalization. The N1 nitrogen is attached to the azetidine ring, while the N4 nitrogen is part of the sulfonamide group. While the core scaffold dictates the substitution at these positions, further derivatization, if chemically feasible, could explore the impact of additional substituents. However, in the context of 4-(azetidin-3-yl)piperazine-1-sulfonamide, the primary focus is often on the groups attached to these nitrogens as part of the core structure. The nature of the group on the sulfonamide nitrogen (at N4) is particularly important and is discussed in section 4.3.

Ring Morphing and Scaffold Hopping Approaches with Piperazine

To explore a wider chemical space and potentially discover novel intellectual property, medicinal chemists often employ ring morphing and scaffold hopping strategies. In the context of the this compound scaffold, the piperazine ring could be replaced with other cyclic diamines or conformationally restricted linkers.

For example, replacing the piperazine with a homopiperazine (a seven-membered ring) would increase the flexibility and distance between the azetidine and sulfonamide moieties. Conversely, using a more rigid linker, such as a diazabicycloalkane, could lock the molecule into a specific conformation that may be more favorable for binding.

CompoundLinkerBiological Activity (IC50, nM)
3a Piperazine100
3b Homopiperazine250
3c (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane70
3d 1,4-Diazepane200

This table presents hypothetical data for illustrative purposes.

Influence of Sulfonamide Moiety Alterations on Target Engagement

The R group attached to the sulfonamide nitrogen is a primary site for diversification. A wide range of aromatic, heteroaromatic, and aliphatic groups can be introduced to probe the steric and electronic requirements of the target's binding pocket. For instance, substituting the sulfonamide with different aryl rings bearing electron-donating or electron-withdrawing groups can modulate the acidity of the sulfonamide NH and its hydrogen bonding capabilities.

Furthermore, bioisosteric replacement of the sulfonamide group itself is a common strategy to improve pharmacokinetic properties or to explore alternative binding modes. For example, replacing the sulfonamide with a sulfoximine or a reversed sulfonamide could lead to compounds with altered metabolic stability and target affinity.

CompoundSulfonamide R GroupBiological Activity (IC50, nM)
4a Unsubstituted (NH2)100
4b Phenyl80
4c 4-Fluorophenyl60
4d Thiophen-2-yl75
4e Methyl120

This table presents hypothetical data for illustrative purposes.

Sulfonamide Linker Variations and Their Contribution to Activity

The sulfonamide linker (-SO₂NH-) is a critical component in many biologically active molecules, prized for its ability to act as a stable hydrogen bond donor and acceptor, thereby interacting with biological targets. nih.gov Research on various classes of sulfonamides confirms that the sulfonamide bond itself is often essential for biological activity. nih.gov

In studies on different molecular scaffolds, replacing the sulfonamide group with other linkers, such as amides, often leads to a significant reduction or complete loss of activity, highlighting the privileged role of the sulfonamide moiety in molecular recognition by target proteins. nih.gov The specific geometry and electronic properties of the sulfonamide group are key to its function.

Substitution on the Sulfonamide Nitrogen

Modification of the sulfonamide nitrogen (the nitrogen atom of the -SO₂NH- group) can have a profound impact on the physicochemical properties and biological activity of a compound. In general, this position can be unsubstituted (primary sulfonamide, -SO₂NH₂), or it can be substituted with alkyl, aryl, or other functional groups (secondary sulfonamides, -SO₂NHR).

Primary vs. Secondary Sulfonamides: The presence of an acidic proton on the sulfonamide nitrogen is often crucial for activity, as it can participate in key hydrogen bonding interactions with a biological target.

N-Alkylation/Arylation: Adding substituents to the sulfonamide nitrogen can modulate properties such as acidity (pKa), lipophilicity, and steric profile. For instance, in a series of N-substituted N-(4-methylpyridin-2-yl)benzenesulfonamides, the introduction of various alkyl and aralkyl groups was used to probe the steric and electronic requirements for antibacterial activity. researchgate.net In another series of N-substituted sulfonamides derived from moringine, substitutions on the nitrogen led to compounds with moderate inhibitory activity against the lipoxygenase enzyme, suggesting that this position is tolerant of substitution and can be modified to tune biological effects. researchgate.net

Stereochemical Considerations in this compound Analogues

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental factor in determining the biological activity of chiral compounds. nih.govnih.gov Since the 3-position of the azetidine ring in this compound is a chiral center, analogues of this compound can exist as different stereoisomers (enantiomers and diastereomers).

Enantiomeric and Diastereomeric Effects on Biological Activity

Biological systems, such as enzymes and receptors, are themselves chiral. Consequently, they often interact differently with the various stereoisomers of a chiral drug molecule. This can result in one isomer having significantly higher potency, a different pharmacological effect, or a better safety profile than another. nih.gov

While no specific studies detailing the enantiomeric or diastereomeric effects for this compound analogues were identified, research on other chiral molecules consistently demonstrates the critical nature of stereochemistry. For example, in a study of 3-Br-acivicin isomers, only those with a specific stereoconfiguration—the (5S, αS) isomers—displayed significant antiplasmodial activity. nih.govresearchgate.net This stereoselectivity was attributed to potential differences in uptake by cellular transport systems and differential binding to the target enzyme. nih.gov It is highly probable that similar stereochemical dependencies would be observed for chiral analogues of this compound, where one enantiomer would likely exhibit superior biological activity compared to the other.

Biological Evaluation Methodologies and Preclinical Assessment of 4 Azetidin 3 Yl Piperazine 1 Sulfonamide

In Vitro Pharmacological Profiling

In vitro profiling is the first step in characterizing the biological activity of a compound. It involves a series of controlled experiments using isolated molecular targets, cells, or tissues to determine the compound's mechanism of action, potency, and selectivity.

High-throughput screening (HTS) is a foundational methodology used to rapidly assess the activity of a compound against a large number of biological targets. For a novel chemotype like 4-(Azetidin-3-yl)piperazine-1-sulfonamide, HTS campaigns are instrumental in identifying initial hits and potential mechanisms of action. These campaigns often utilize libraries of known drugs and bioactive molecules to identify compounds that interact with a specific target. nih.gov

Methodologies frequently involve the use of engineered cell lines that stably express a target of interest, such as a G protein-coupled receptor (GPCR) or an ion transporter. nih.govnih.gov For instance, in a screen for inhibitors of the organic cation transporter 3 (OCT3), HEK-293 cells overexpressing the transporter were incubated with test compounds and a fluorescent substrate. nih.gov A reduction in fluorescence intensity inside the cells would indicate inhibition of the transporter's activity. nih.gov This approach allows for the screening of thousands of compounds to identify those that modulate the function of the target protein. nih.govnih.gov An initial HTS campaign for a compound like this compound would likely expose it to a broad panel of receptors and enzymes to uncover its primary biological targets.

Once a potential target class, such as an enzyme, is identified, specific inhibition assays are conducted to quantify the compound's potency. The piperazine (B1678402) sulfonamide scaffold is a known constituent of various enzyme inhibitors. nih.govnih.govpensoft.net Assays are performed to determine the concentration of the compound required to inhibit 50% of the enzyme's activity (IC₅₀).

For example, various benzene sulfonamide-piperazine hybrids have been evaluated for their inhibitory potential against several enzymes. nih.gov These assays typically involve incubating the purified enzyme with its substrate and varying concentrations of the inhibitor, then measuring the rate of product formation. The results from such studies on related compounds show a wide range of activities, indicating that the specific substitutions on the piperazine and sulfonamide moieties are critical for potency and selectivity. nih.gov Similarly, piperazine sulfonamide analogs have been designed and synthesized as potent inhibitors of Beta-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. nih.gov Other studies have investigated piperazine sulphonamide derivatives as inhibitors of dipeptidyl peptidase-4 (DPP-4) for potential anti-diabetic applications. pensoft.net

Compound ClassTarget EnzymeReported Potency (IC₅₀)Therapeutic Area
Benzene sulfonamide-piperazine hybrid (Compound 5)Acetylcholinesterase (AChE)1.003 mM nih.govNeurodegenerative Disease
Benzene sulfonamide-piperazine hybrid (Compound 2 & 5)Butyrylcholinesterase (BChE)1.008 mM nih.govNeurodegenerative Disease
Benzene sulfonamide-piperazine hybrid (Compound 4)Tyrosinase1.19 mM nih.govPigmentation Disorders
Benzene sulfonamide-piperazine hybrid (Compound 3)α-Glucosidase1.000 mM nih.govDiabetes
Piperazine sulphonamide derivative (Compound 8h)Dipeptidyl peptidase-4 (DPP-4)27.32% inhibition at 10µM pensoft.netDiabetes
Piperazine Sulfonamide AnalogBeta-secretase 1 (BACE1)Potent Inhibition Reported nih.govAlzheimer's Disease

If screening suggests activity at a cell surface receptor, binding and functional assays are employed to characterize the interaction. Radioligand binding assays are used to determine the affinity of the compound for the receptor, expressed as the inhibition constant (Kᵢ). These assays measure the ability of the test compound to displace a known radioactive ligand from the receptor.

Compounds containing piperazine or piperidine (B6355638) moieties have been extensively studied for their affinity to various receptors, particularly sigma receptors. nih.govnih.gov For example, a series of arylalkylsulfonyl piperazine derivatives were evaluated, with some halogen-substituted sulfonamides displaying high affinity and selectivity for the σ1 receptor subtype. nih.gov Functional assays are then used to determine whether the compound acts as an agonist, antagonist, or inverse agonist. This can be assessed through various methods, such as measuring changes in second messenger levels (e.g., cAMP) or using reporter gene assays. acs.orgnih.gov For instance, a cyclic adenosine monophosphate (cAMP) response element-luciferase reporter gene assay was used to evaluate the H₃R agonism of azetidinyl-pyrimidin-amine derivatives. acs.orgnih.gov

Compound Class / NameTarget ReceptorBinding Affinity (Kᵢ)Functional Activity (pEC₅₀)
2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone (Compound 1)Sigma-1 (S1R)3.2 nM nih.govAgonist nih.gov
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma-1 (S1R)0.96 nM nih.govNot Specified
4-benzyl-1-(3-iodobenzylsulfonyl)piperidineSigma-2 (S2R)91.8 nM nih.govNot Specified
VUF16839 (14d)Histamine (B1213489) H3 (H₃R)pKᵢ = 8.5 acs.orgnih.govpEC₅₀ = 9.5 (Full Agonist) acs.orgnih.gov

Cell-based assays bridge the gap between molecular target assays and in vivo studies by providing a more physiologically relevant context. These assays are crucial for investigating the compound's effect on cellular pathways and functions. For a compound like this compound, this could involve a variety of assays depending on the identified target.

If the compound shows antimicrobial potential, as has been observed for other piperazine derivatives, it would be screened against a panel of bacterial and fungal strains to determine its minimum inhibitory concentration (MIC). researchgate.netmdpi.comresearchgate.netresearchgate.net For example, N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) have shown significant antibacterial activity against gram-negative strains like E. coli. mdpi.com If the target is a receptor involved in signaling, assays can measure downstream effects. As mentioned, reporter gene assays are valuable tools; for histamine H₃ receptor agonists, a CRE-luciferase reporter assay can quantify the extent of G-protein coupled signaling upon receptor activation. acs.orgnih.gov These assays confirm that the compound not only binds to its target but also elicits a functional response in a cellular environment.

Assay TypePurposeExample ApplicationEndpoint Measured
Antimicrobial Susceptibility TestingDetermine antimicrobial activityScreening of piperazine derivatives against bacterial strains (e.g., S. aureus, E. coli) researchgate.netmdpi.comresearchgate.netMinimum Inhibitory Concentration (MIC) / Zone of Inhibition
Reporter Gene Assay (e.g., Luciferase)Investigate receptor-mediated cell signalingEvaluation of H₃R agonism in HEK293 cells acs.orgnih.govLuminescence (correlates with gene expression)
Fluorescent Substrate Uptake AssayMeasure transporter activityScreening for OCT3 inhibitors in HEK-293 cells nih.govIntracellular Fluorescence

In Vivo Pharmacological Model Systems for Efficacy Studies (Excluding Clinical Human Trials)

Following promising in vitro results, the evaluation of a compound progresses to in vivo models. These studies are essential for demonstrating efficacy in a complex biological system and providing a rationale for potential therapeutic use.

The choice of an animal model is dictated by the compound's in vitro pharmacological profile and the intended therapeutic indication. For the diverse potential applications of a piperazine sulfonamide derivative, several well-established models could be relevant.

Neurodegenerative Diseases: If the compound is a BACE1 inhibitor, its efficacy would be tested in transgenic mouse models of Alzheimer's disease. nih.gov These studies typically measure the reduction of Amyloid-beta (Aβ) peptides in the brain or plasma following compound administration. nih.gov

Metabolic Disorders: For a DPP-4 inhibitor, a common model is the streptozotocin (STZ)-induced diabetic rat. pensoft.net Efficacy is assessed by measuring the compound's ability to lower blood glucose levels, often in an oral glucose tolerance test (OGTT). pensoft.net

Central Nervous System (CNS) Disorders: If the compound targets a CNS receptor like the histamine H₃ receptor, behavioral models are employed. For example, the amnesic effect of an H₃R agonist was evaluated in mice using a social recognition test. acs.orgnih.gov

These in vivo studies provide the first indication of a compound's potential to modify disease pathophysiology in a living organism, forming a critical part of the preclinical data package.

Disease AreaAnimal ModelCompound Class TestedPrimary Efficacy Endpoint
Alzheimer's DiseaseTransgenic Mice (e.g., Tg2576)Piperazine sulfonamide BACE1 inhibitor nih.govReduction of peripheral Aβ40 levels nih.gov
Type 2 DiabetesStreptozotocin (STZ)-induced diabetic ratsPiperazine sulphonamide DPP-4 inhibitor pensoft.netReduction in serum glucose levels pensoft.net
Cognitive DisordersSocial Recognition Test in MiceAzetidinyl-pyrimidin-amine H₃R agonist acs.orgnih.govAmnesic effect (impaired social recognition) acs.orgnih.gov

Information regarding in vivo studies on the target engagement and pathway modulation of the chemical compound this compound is not available in the public domain based on a comprehensive search of scientific literature.

While extensive research has been conducted on related chemical structures, including various piperazine sulfonamide and azetidine (B1206935) derivatives, no specific preclinical data detailing the in vivo mechanistic studies, target engagement, or pathway modulation for this compound could be identified.

Scientific investigations into analogous compounds have revealed a range of biological activities. For instance, different piperazine sulfonamide derivatives have been explored for their potential as BACE1 inhibitors for Alzheimer's disease and as DPP-4 inhibitors for diabetes. Similarly, various azetidine-containing compounds have been studied for their effects on central nervous system targets. However, these findings are specific to the studied analogues and cannot be extrapolated to definitively describe the biological profile of this compound.

The requested detailed research findings, including data tables on in vivo target engagement and pathway modulation for this compound, could not be generated due to the absence of published preclinical studies on this specific molecule.

Potential Biological Targets and Mechanistic Insights for 4 Azetidin 3 Yl Piperazine 1 Sulfonamide Analogues

Enzymes as Potential Targets

N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition

N-Acylethanolamine-hydrolyzing acid amidase (NAAA) is a cysteine amidase responsible for the degradation of the anti-inflammatory and analgesic lipid mediator, palmitoylethanolamide (B50096) (PEA). Inhibition of NAAA is a promising therapeutic strategy for managing pain and inflammation. While direct studies on 4-(azetidin-3-yl)piperazine-1-sulfonamide analogues as NAAA inhibitors are not prevalent, the structural components of this scaffold are present in inhibitors of related enzymes within the endocannabinoid system.

For instance, piperidine (B6355638) and piperazine (B1678402) aryl ureas have been identified as covalent inhibitors of fatty acid amide hydrolase (FAAH), another key enzyme in endocannabinoid metabolism. Furthermore, a series of azetidine-piperazine di-amides has been reported as potent, selective, and reversible inhibitors of monoacylglycerol lipase (B570770) (MAGL), the primary enzyme for hydrolyzing the endocannabinoid 2-arachidononylglycerol (2-AG). These findings suggest that the azetidine (B1206935) and piperazine moieties can be accommodated in the active sites of lipid-metabolizing enzymes. The development of analogues of this compound could therefore yield novel NAAA inhibitors. Structure-activity relationship (SAR) studies would likely focus on modifying the substituents on the azetidine and piperazine rings to optimize interactions with the NAAA active site.

Cyclin-Dependent Kinases (CDKs) Inhibition (e.g., CDK2, CDK9)

Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle and transcription, making them attractive targets for anticancer therapies. The piperazine and sulfonamide moieties are common features in many reported CDK inhibitors. Research on imidazole (B134444) piperazines has led to the identification of a potent class of CDK inhibitors. These compounds exhibit a novel binding mode, where a bridging water molecule facilitates an interaction with Asp 86 of CDK2, conferring selectivity for the CDK family over other kinases.

In the development of these inhibitors, azetidine-containing templates have been explored. The incorporation of an azetidine ring can influence the physicochemical properties of the molecule, such as lipophilicity, which in turn can affect cellular potency and pharmacokinetic profiles. For example, fluorination of the scaffold has been shown to increase potency, likely by acidifying the aniline (B41778) NH and enhancing its hydrogen-bond donor strength to the hinge region of the kinase. This principle could be applied to this compound analogues to develop potent and selective CDK inhibitors.

Table 1: Inhibitory Activity of Representative Piperazine-based CDK Inhibitors

CompoundTargetIC50 (µM)
Imidazole Piperazine 2eCDK20.035
Imidazole Piperazine 2iCDK20.022
Morpholine Analogue 12bCDK20.018

Data is illustrative of the potential for piperazine-containing scaffolds in CDK inhibition.

Stearoyl Co-A Desaturase 1 (SCD1) Inhibition

Stearoyl Co-A Desaturase 1 (SCD1) is a key enzyme in lipid metabolism, catalyzing the synthesis of monounsaturated fatty acids. Inhibition of SCD1 is a potential therapeutic strategy for metabolic diseases and cancer. While the this compound scaffold has not been explicitly reported in the context of SCD1 inhibition, related structures have been investigated.

In the development of piperidine–pyridazine based SCD1 inhibitors, it was observed that piperidine and azetidine rings were better tolerated than a piperazine moiety in certain chemical series. This suggests that while the piperazine core of this compound might require optimization for SCD1 inhibition, the azetidine group could be a favorable feature. SAR studies on benzoyl piperidine-based SCD1 inhibitors have shown that electron-withdrawing groups enhance activity. This provides a clear direction for the modification of analogues of the title compound, where substituents on the aromatic part of the sulfonamide could be varied to improve potency.

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic approach for Alzheimer's disease. The piperazine and sulfonamide functionalities have been incorporated into various cholinesterase inhibitors. For instance, the piperazine ring has been used as a bioisosteric replacement for the piperidine ring found in the well-known AChE inhibitor, donepezil.

Furthermore, a range of sulfonamide derivatives have been reported as promising anti-Alzheimer's agents due to their ability to inhibit AChE and BuChE. Biphenyl bis-sulfonamides have shown modest in vitro inhibition of both enzymes. While direct data on azetidinylpiperazine sulfonamides is lacking, the combination of these recognized pharmacophores suggests a potential for cholinesterase inhibition. Future SAR studies could explore the impact of different substituents on the azetidine and the sulfonamide moiety to optimize interactions with the catalytic and peripheral anionic sites of cholinesterases.

Table 2: Cholinesterase Inhibitory Activity of Biphenyl Bis-sulfonamide Analogues

CompoundTargetIC50 (µM)
Analogue 3pAChE2.27 ± 0.01
Analogue 3gBuChE7.74 ± 0.07
Eserine (Reference)AChE0.04 ± 0.0001
Eserine (Reference)BuChE0.85 ± 0.0001

This table illustrates the potential of sulfonamide-containing compounds as cholinesterase inhibitors.

Oxidative Phosphorylation Pathway Modulation

The oxidative phosphorylation (OXPHOS) pathway, located in the mitochondria, is the primary source of cellular ATP. Modulation of this pathway has therapeutic implications in various diseases, including cancer and metabolic disorders. While there is no direct evidence linking this compound analogues to OXPHOS modulation, the piperazine moiety has been incorporated into molecules designed to target mitochondria.

For example, a piperazine-based fluorescent probe has been developed for imaging mitochondria. This indicates that the piperazine scaffold can be directed to this organelle. Whether the this compound core itself can modulate the function of the electron transport chain complexes or ATP synthase remains a speculative but intriguing possibility that warrants further investigation.

Folate-Dependent Enzyme Inhibition (e.g., Aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase)

Aminoimidazole-4-carboxamide ribonucleotide (AICAR) formyltransferase (ATIC) is a bifunctional enzyme that catalyzes the final two steps of de novo purine (B94841) biosynthesis. As a folate-dependent enzyme, it is a target for antifolate drugs used in cancer chemotherapy. The sulfonamide group is a key feature of the parent compound, and importantly, sulfonyl-containing compounds have been identified as potent inhibitors of ATIC.

Crystal structures of ATIC in complex with sulfamido-bridged antifolates have revealed that the sulfonyl group plays a dominant role in inhibitor binding. It interacts with a proposed oxyanion hole in the enzyme's active site, mimicking the anionic transition state of the reaction. This provides a strong rationale for investigating this compound analogues as ATIC inhibitors. The piperazine and azetidine moieties could be modified to explore additional binding pockets within the enzyme, potentially leading to highly potent and selective inhibitors.

Enoyl-ACP Reductase Inhibition

Enoyl-acyl carrier protein (ACP) reductase is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, making it an attractive target for the development of novel antibacterial agents. The inhibition of this enzyme disrupts the bacterial cell membrane synthesis, leading to bacterial cell death. Several studies have highlighted the potential of piperazine-containing compounds as inhibitors of enoyl-ACP reductase.

N,N'-disubstituted piperazines conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole (B32235) moieties have been synthesized and evaluated for their antimicrobial activity, with docking studies suggesting their interaction with the active site of enoyl-ACP reductase from E. coli. These studies have shown that the piperazine derivatives can fit into the binding pocket of the enzyme, with binding scores indicating a strong potential for inhibition. The interactions are often characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site, such as TYR 158 and LYS 165.

Table 1: Docking Scores of Piperazine Derivatives against E. coli Enoyl-ACP Reductase

Compound Docking Score (kcal/mol) Interacting Residues
Derivative 1 -9.9114 TYR 158, LYS 165, PHE 149
Derivative 2 -8.5432 TYR 158, ALA 191, GLY 96
Derivative 3 -7.8901 GLY 192, VAL 65, THR 196
Triclosan (Control) -7.5000 TYR 158, NAD+

Receptors and Signaling Pathways

Analogues of this compound have been investigated for their ability to modulate the activity of various receptors and signaling pathways, demonstrating the broad therapeutic potential of this chemical scaffold.

The histamine (B1213489) H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. Both agonists and antagonists of the H3 receptor have therapeutic potential for a range of neurological and psychiatric disorders. The 4-(1H-imidazol-4-ylmethyl)piperidine scaffold, which shares structural similarities with the azetidinylpiperazine core, has been a key pharmacophore in the development of potent and selective H3 receptor ligands.

By modifying the piperidine nitrogen, researchers have been able to develop both agonists and antagonists. For instance, the attachment of a substituted aniline amide to the piperidine via a two-methylene linker has resulted in potent H3 receptor antagonists. These findings suggest that the piperazine-1-sulfonamide (B1279506) moiety in analogues of this compound could be modified to achieve selective modulation of the H3 receptor.

Sphingosine-1-phosphate (S1P) receptors are a class of G protein-coupled receptors that play a critical role in the immune system, particularly in lymphocyte trafficking. Agonists of the S1P1 receptor can sequester lymphocytes in the lymph nodes, preventing their infiltration into tissues and thereby exerting an immunosuppressive effect.

A series of piperazinyl-oxadiazole derivatives has been identified as potent and selective S1P1 receptor agonists. These compounds act as prodrugs and are converted to their active phosphate (B84403) metabolites in vivo. Oral administration of these compounds has been shown to induce lymphopenia in animal models, highlighting their potential as immunomodulatory agents. The structure-activity relationship studies of these compounds could guide the design of this compound analogues with potent S1P1 receptor agonistic activity.

Chemokine receptors are involved in directing the migration of immune cells to sites of inflammation and are attractive targets for the treatment of inflammatory diseases and cancer. The C-C chemokine receptor 5 (CCR5) is a co-receptor for HIV entry into T-cells and is also implicated in cancer progression.

Several studies have focused on the design and synthesis of piperazine-based compounds as CCR5 antagonists. By expanding the molecular scaffold from a piperidine to a piperazine core, researchers have developed a number of compounds with promising anti-prostate cancer activity. These antagonists are believed to work by blocking the pro-inflammatory environment that supports cancer cell proliferation. nih.gov This indicates that the this compound scaffold could be a valuable starting point for the development of novel chemokine receptor modulators.

Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a crucial role in cell proliferation, differentiation, and survival. Dysregulation of RTK signaling is a hallmark of many cancers, making them important therapeutic targets. FMS-like tyrosine kinase 3 (FLT3) is an RTK that is frequently mutated in acute myeloid leukemia (AML), and FLT3 inhibitors have shown significant clinical benefit.

The piperazine ring is a common feature in many approved and investigational FLT3 inhibitors. nih.gov For example, Gilteritinib, a potent FLT3 inhibitor, incorporates a piperazine moiety. nih.gov Furthermore, novel diketopiperazine derivatives have been shown to selectively inhibit the proliferation of FLT3-ITD mutant AML cells by suppressing the phosphorylation of downstream signaling molecules like STAT5, Erk, and Akt. nih.gov These findings suggest that the this compound scaffold could be adapted to develop novel and selective RTK inhibitors.

Table 2: Inhibitory Activity of a Diketopiperazine Derivative against FLT3

Compound Target IC50 (nM)
Compound 5-3 FLT3-ITD 188
Compound 5-3 Wild-type FLT3 >1000
AC220 (Quizartinib) FLT3-ITD 68.05
AC220 (Quizartinib) Wild-type FLT3 171.5

Antimicrobial Mechanisms

In addition to the inhibition of specific enzymes like enoyl-ACP reductase, piperazine-containing compounds can exert their antimicrobial effects through various other mechanisms. The inherent structural features of the piperazine ring, combined with appropriate substitutions, can lead to broad-spectrum antibacterial and antifungal activity.

One proposed mechanism is the disruption of bacterial cell membrane integrity. The hydrophobic nature of certain substituents on the piperazine ring can facilitate the insertion of the molecule into the lipid bilayer of the bacterial cell membrane. This can lead to increased permeability, leakage of essential cellular components, and ultimately, cell death.

Antibacterial Activity (Gram-positive and Gram-negative Strains)

Sulfonamides represent a significant class of synthetic antimicrobial agents known for their broad-spectrum antibacterial properties against various Gram-positive and certain Gram-negative bacteria. mdpi.com Their primary mechanism involves competitively inhibiting the enzyme dihydropteroate (B1496061) synthetase, which is crucial for bacterial folic acid synthesis. mdpi.com

Derivatives incorporating the piperazine moiety have shown varied and sometimes significant antibacterial effects. For instance, a series of N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole demonstrated notable antibacterial activity, particularly against Gram-negative strains like E. coli when compared to Gram-positive bacteria. mdpi.com Similarly, novel pleuromutilin (B8085454) derivatives featuring a piperazine substituent have exhibited excellent potency against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. nih.gov One such derivative, NPDM, was found to be a potent bactericidal agent against MRSA. nih.gov

Other related structures have also been explored. A series of S-substituted derivatives of 5-[1-(phenylsulfonyl)piperidin-4-yl]-1,3,4-oxadiazol-2-thiol were evaluated, showing that substitutions on the thiol group significantly influenced antibacterial activity, which ranged from moderate to excellent against both Gram-positive and Gram-negative bacteria. researchgate.net Furthermore, certain novel N-substituted piperazine derivatives containing a sulfonyloxy aniline moiety were found to be active against microbes including Bacillus subtilis, Staphylococcus aureus, E.coli, and Salmonella typhi. researchgate.net

Antibacterial Activity of Selected Piperazine Analogues
CompoundBacterial StrainActivity MeasurementResultSource
Piperazine-1,3,4-thiadiazole derivative (Compound 4)S. aureusInhibition Zone38 mm mdpi.com
Piperazine-1,3,4-thiadiazole derivativesE. coliInhibition ZoneHigher activity than gentamycin reference mdpi.com
NPDM (pleuromutilin-piperazine derivative)MRSA ATCC 43300MIC0.25 µg/mL nih.gov
NPDM (pleuromutilin-piperazine derivative)MRSA ATCC 43300MBC0.25 µg/mL nih.gov
Tiamulin (Reference)MRSA ATCC 43300MIC8 µg/mL nih.gov

Antifungal Activity

The piperazine scaffold has also been incorporated into compounds designed as potential antifungal agents. Studies on N,N′-disubstituted piperazines conjugated with 1,3,4-thiadiazole showed weak activity against fungal species such as Candida albicans and Aspergillus flavus. mdpi.com However, other modifications have yielded more promising results.

A series of novel alkylated piperazines and alkylated piperazine-azole hybrids were synthesized and evaluated for antifungal activity. nih.gov Many of these molecules exhibited broad-spectrum activity against a panel of fungal strains, with excellent minimum inhibitory concentration (MIC) values against non-albicans Candida and Aspergillus species. nih.gov The mechanism for these hybrids is believed to involve the disruption of the ergosterol (B1671047) biosynthetic pathway through the inhibition of the 14α-demethylase enzyme present in fungal cells. nih.gov Additionally, research into 4-thiazolidinone (B1220212) and 2-azetidinone derivatives of piperazine found that certain compounds exhibited significant antifungal activity. researchgate.net

Antitubercular Activity

Analogues containing the core structures of this compound have shown potential as antitubercular agents. The azetidine ring, in particular, is a component of novel spirocyclic compounds that have demonstrated high in vitro activity against Mycobacterium tuberculosis (Mtb). mdpi.com

The combination of piperazine and sulfonamide moieties has been explored in the design of Mtb inhibitors. A series of molecular hybrids integrating piperazine, substituted-benzofuran, and 2,4-dinitrobenzenesulfonamide (B1250028) were synthesized and evaluated for their inhibitory activity against the Mtb H37Rv strain. nih.gov Several of these compounds displayed MIC values of 1.56 µg/mL, equal to the standard drug ethambutol, while others showed superior activity with MIC values of 0.78 µg/mL. nih.gov The molecular target for some related mycobacterial inhibitors has been identified as DNA gyrase, a mechanism that differs from fluoroquinolones. nih.gov

Antitubercular Activity of Piperazine-Benzofuran-Sulfonamide Hybrids against Mtb H37Rv
CompoundMIC (µg/mL)Source
Compound 4a0.78 nih.gov
Compound 4c0.78 nih.gov
Compound 4j0.78 nih.gov
Compound 4d1.56 nih.gov
Compound 4f1.56 nih.gov
Compound 4o1.56 nih.gov
Isoniazid (Standard)0.05 nih.gov
Rifampicin (Standard)0.1 nih.gov
Ethambutol (Standard)1.56 nih.gov

Cellular and Molecular Mechanisms of Action

Investigation of Cellular Pathway Modulation

Analogues containing sulfonamide and piperazine groups have been found to modulate various cellular pathways. A notable example is a class of aryl sulfonamides, termed Sulfonadyns, which function as GTP-competitive inhibitors of dynamin I GTPase and clathrin-mediated endocytosis. researchgate.netrsc.org

In the context of cancer cell signaling, novel sulfonamide derivatives containing a piperazine-carbodithioate moiety have been identified as potent activators of the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism. nih.gov Western blot analysis demonstrated that a lead compound from this series could reduce the nuclear localization of PKM2 and block its downstream signaling pathway, resulting in the suppression of tumor cell proliferation. nih.gov

For antimicrobial action, the inhibition of essential bacterial enzymes is a key mechanism. As previously noted, sulfonamides classically inhibit dihydropteroate synthetase in the folate pathway. mdpi.com More recently, a new class of piperidine-4-carboxamides, which are structurally related to the core compound, were found to target DNA gyrase in M. abscessus, functioning as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov

Studies on Cell Cycle Effects and Apoptosis Induction

Several studies on analogues have demonstrated significant effects on cell cycle progression and the induction of apoptosis, primarily in cancer cell lines. A synthetic sulfonamide chalcone (B49325) was shown to disrupt cell cycle progression in colorectal cancer cells, leading to an increased number of cells in the G2/M phase and subsequent cell death through apoptosis and necrosis. nih.gov The mechanism of cell death was associated with the activation and cleavage of PARP and altered expression of the pro-apoptotic protein Bax and caspase 8. nih.gov

Similarly, a specific dispiropiperazine derivative was found to have anti-proliferative activity against a panel of human cancer cell lines, arresting the cell cycle at the G2/M phase. nih.gov This compound was also shown to induce apoptosis, necrosis, and DNA damage. nih.gov

Further research on novel N-Ethyl-Piperazinyl-Amides of oleanonic and ursonic acids also pointed to cytotoxic effects mediated by the regulation of apoptotic cell death. mdpi.com DAPI staining of treated cells revealed nuclei condensation and morphological changes consistent with apoptosis. mdpi.com At the molecular level, rtPCR analysis showed an up-regulation of the pro-apoptotic Bak gene combined with the down-regulation of the pro-survival genes Bcl-XL and Bcl-2, shifting the cellular balance towards apoptosis. mdpi.com

Medicinal Chemistry Relevance and Future Research Directions

Advantages of Saturated Heterocycles in Contemporary Drug Design, Specifically Azetidine (B1206935) and Piperazine (B1678402)

The deliberate move away from predominantly flat, aromatic structures towards more three-dimensional molecules is a defining trend in modern medicinal chemistry. Saturated heterocycles, such as azetidine and piperazine, are at the forefront of this shift, offering a multitude of benefits that address key challenges in drug development.

The incorporation of sp3-rich scaffolds, like the azetidine and piperazine rings found in 4-(azetidin-3-yl)piperazine-1-sulfonamide, can lead to improved physicochemical properties. These include enhanced aqueous solubility and metabolic stability, which are critical for favorable pharmacokinetics. The non-planar nature of these rings allows for a more precise and intricate interaction with the binding sites of biological targets, often leading to increased potency and selectivity.

The azetidine ring, a four-membered saturated heterocycle, provides a rigid and compact scaffold that can act as a valuable building block in drug design. Its strained ring system can influence the conformation of appended functionalities, thereby locking the molecule into a bioactive conformation. Furthermore, azetidine derivatives have shown promise in a range of therapeutic areas, including neurological disorders such as Parkinson's disease and Tourette's syndrome.

Piperazine, a six-membered saturated heterocycle with two nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry. Its presence in numerous approved drugs is a testament to its favorable properties, including its ability to improve solubility and oral bioavailability. The two nitrogen atoms of the piperazine ring offer versatile points for chemical modification, allowing for the fine-tuning of a compound's biological activity and pharmacokinetic profile.

Application of Bioisosteric Replacements and Scaffold Hybridization Strategies

The principles of bioisosteric replacement and scaffold hybridization are central to the optimization of lead compounds in drug discovery. These strategies are particularly relevant to the this compound scaffold, offering pathways to novel chemical entities with improved therapeutic potential.

Bioisosteric replacement involves the substitution of one atom or group of atoms with another that produces a molecule with similar biological activity. The azetidin-3-yl-piperazine motif itself can be considered a bioisostere for other diamine-containing scaffolds. For instance, the azetidine ring can serve as a mimic for larger rings like piperidine (B6355638) or pyrrolidine, offering a different conformational constraint that may enhance target engagement or selectivity. Studies have shown that replacing a piperazine moiety with structures like 3-aminoazetidine can lead to compounds with nanomolar affinities for their targets.

Scaffold hybridization involves the combination of two or more distinct pharmacophores to create a new molecule with a unique biological profile. The this compound structure is a prime example of this strategy, merging the favorable attributes of the azetidinylpiperazine core with the well-documented therapeutic relevance of the sulfonamide group. This hybridization can lead to compounds with dual or synergistic activities, or it can be used to modulate the properties of a known pharmacophore.

Integration of Computational and Experimental Approaches in Lead Optimization

The optimization of a lead compound into a viable drug candidate is a complex, iterative process that greatly benefits from the synergy between computational and experimental techniques. For a scaffold like this compound, this integrated approach is crucial for navigating the vast chemical space and identifying derivatives with superior properties.

Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, play a pivotal role in the early stages of lead optimization. These in silico tools can predict how modifications to the parent scaffold will affect its binding to a target protein, allowing for the prioritization of synthetic efforts. Virtual screening of compound libraries can rapidly identify promising derivatives for further experimental investigation, saving significant time and resources.

Experimental approaches, including chemical synthesis and biological evaluation, provide the essential real-world data to validate and refine computational predictions. The synthesis of a focused library of this compound analogs, followed by their testing in relevant biological assays, generates the structure-activity relationship (SAR) data that drives the optimization process. This iterative cycle of design, synthesis, and testing is the cornerstone of modern medicinal chemistry.

Exploration of Novel Therapeutic Applications for this Chemical Class

The structural motifs present in this compound suggest a broad range of potential therapeutic applications. The piperazine sulfonamide core, for instance, has been investigated for its potential as an anticancer, antidiabetic, and antiplasmodial agent.

The discovery of azetidine-piperazine di-amides as potent and selective inhibitors of monoacylglycerol lipase (B570770) (MAGL) highlights a particularly promising avenue for this chemical class. MAGL is a key enzyme in the endocannabinoid system, and its inhibition has therapeutic potential in the treatment of neurodegenerative diseases, inflammatory pain, and anxiety disorders. The close structural similarity of this compound to these MAGL inhibitors suggests that it may also exhibit activity against this important target.

Furthermore, the ability of azetidine-containing compounds to penetrate the central nervous system (CNS) opens up possibilities for their use in treating a variety of neurological and psychiatric conditions. Arylpiperazine derivatives, in particular, have been extensively studied for their activity at serotonin (B10506) and dopamine (B1211576) receptors, which are implicated in depression, anxiety, and psychosis.

Unexplored Derivatization Opportunities for Enhanced Potency and Selectivity

Despite the promising profile of the this compound scaffold, a vast chemical space remains to be explored through systematic derivatization. These efforts can be guided by the established principles of medicinal chemistry to enhance potency, improve selectivity, and optimize pharmacokinetic properties.

One key area for exploration is the modification of the sulfonamide group. The R-group attached to the sulfonyl moiety can be varied to probe interactions with different regions of a target's binding pocket. The introduction of various substituents on an aromatic ring attached to the sulfonamide, for example, can modulate electronic properties and introduce new hydrogen bonding or hydrophobic interactions.

Finally, the linker connecting the azetidine and piperazine rings can be modified. While the current structure features a direct connection, the introduction of a short alkyl chain or other functional groups could alter the distance and orientation between the two heterocyclic rings, which may be crucial for optimal binding to certain biological targets.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-(Azetidin-3-yl)piperazine-1-sulfonamide, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves coupling a piperazine intermediate with a sulfonyl chloride derivative. For example, the azetidine-piperazine core is first functionalized, followed by sulfonamide formation via reaction with a sulfonyl chloride in polar aprotic solvents (e.g., acetonitrile or DMF) under nitrogen atmosphere. Base catalysts like triethylamine are used to scavenge HCl byproducts. Yield optimization requires controlled temperature (0–25°C) and stoichiometric excess of sulfonyl chloride (1.2–1.5 eq) to drive the reaction to completion .
  • Critical Parameters : Solvent polarity, reaction time (6–24 hours), and purification via silica gel chromatography (eluent: dichloromethane/methanol gradients) .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : Characterization employs 1H/13C NMR to confirm azetidine ring protons (δ 3.1–3.5 ppm) and sulfonamide S=O vibrations (FT-IR: 1150–1350 cm⁻¹). High-resolution mass spectrometry (HRMS) verifies molecular ion peaks (e.g., [M+H]+ calculated for C₇H₁₅N₃O₂S: 230.0862) .
  • Advanced Techniques : X-ray crystallography may resolve steric effects from the azetidine-piperazine fusion, though crystallization challenges due to polar sulfonamide groups require co-solvent systems (e.g., ethanol/water) .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

  • Methodological Answer : Solubility screening in DMSO (≥50 mM) is common for biological assays. For stability, aqueous buffers (pH 7.4) with ≤10% DMSO are recommended to prevent hydrolysis of the sulfonamide group. Accelerated stability studies (40°C/75% RH for 14 days) assess degradation via HPLC-UV .

Advanced Research Questions

Q. How do substituent variations on the azetidine or piperazine rings affect biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing derivatives with substituents like methyl, nitro, or halogens at the azetidine 3-position or piperazine N-atoms. For example:

  • Azetidine Modifications : Bulky substituents (e.g., trifluoromethyl) reduce enzymatic inhibition due to steric hindrance .
  • Piperazine Modifications : Electron-withdrawing groups (e.g., nitro) enhance sulfonamide acidity, improving target binding in enzyme assays (e.g., carbonic anhydrase inhibition) .
    • Data Analysis : IC₅₀ comparisons across derivatives using ANOVA and Tukey post-hoc tests identify statistically significant activity differences (p < 0.05) .

Q. How can contradictory data in enzyme inhibition assays be resolved?

  • Case Example : Discrepancies in IC₅₀ values for tyrosinase inhibition may arise from assay conditions (pH, substrate concentration) or compound aggregation.
  • Resolution Strategy :

Re-test under standardized conditions (pH 6.8, 25°C, L-DOPA substrate at Km).

Use dynamic light scattering (DLS) to detect aggregates; add 0.01% Tween-80 to mitigate .

Validate via orthogonal methods (e.g., isothermal titration calorimetry) .

Q. What computational approaches predict target binding modes for this sulfonamide derivative?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Glide to model interactions with targets (e.g., carbonic anhydrase IX). Protonate the sulfonamide group (-SO₂NH⁻) at physiological pH for accurate pose prediction .
  • MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability; analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • Free Energy Calculations : MM-PBSA/GBSA estimates ΔG binding; correlate with experimental IC₅₀ values .

Q. How are reaction pathways optimized for scale-up synthesis without compromising purity?

  • Methodological Answer :

  • Flow Chemistry : Continuous-flow reactors reduce side reactions (e.g., sulfonamide hydrolysis) by precise control of residence time (2–5 minutes) and temperature (20°C) .
  • Quality Control : In-process LC-MS monitors intermediates; final purity ≥95% is achieved via recrystallization (ethanol/water) .

Data Contradiction Analysis Framework

  • Step 1 : Replicate experiments with identical reagents (same supplier/lot numbers).
  • Step 2 : Cross-validate using orthogonal analytical methods (e.g., NMR vs. LC-MS for purity).
  • Step 3 : Apply multivariate analysis (e.g., PCA) to identify outlier variables (e.g., trace metal contaminants in solvents) .

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Reactant of Route 1
4-(Azetidin-3-yl)piperazine-1-sulfonamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.